4-[(4-Methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Description
Properties
IUPAC Name |
(4Z)-4-[(4-methylphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-14-9-11-15(12-10-14)13-16-5-4-7-18-20(22(24)25)17-6-2-3-8-19(17)23-21(16)18/h2-3,6,8-13H,4-5,7H2,1H3,(H,24,25)/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHQVXKDDJPZPV-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves multi-step organic reactions. One common method is the condensation reaction between 4-methylbenzaldehyde and 1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The methylidene group (C=CH-) and tetrahydroacridine ring are susceptible to oxidation:
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Methylidene Oxidation : Under acidic conditions with KMnO₄ or CrO₃, the methylidene double bond oxidizes to form a ketone or quinone derivative .
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Ring Aromatization : The tetrahydroacridine moiety oxidizes to acridine using strong oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), yielding fully aromatic systems .
Reduction Reactions
The compound undergoes selective reduction:
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Double Bond Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the methylidene double bond, forming 4-(4-methylbenzyl)-1,2,3,4-tetrahydroacridine-9-carboxylic acid .
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Carboxylic Acid Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol, though this is less common due to competing side reactions .
Substitution Reactions
The 4-methylphenyl and acridine moieties participate in electrophilic and nucleophilic substitutions:
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Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) targets the 4-methylphenyl group, yielding nitro derivatives at the ortho/para positions relative to the methyl group.
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Carboxylic Acid Derivatives : The -COOH group forms esters (e.g., with SOCl₂/ROH) or amides (with EDCl/HOBt) .
Condensation and Cycloaddition
The methylidene group facilitates condensation with amines or hydrazines:
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Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imine-linked derivatives.
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Diels-Alder Reactivity : Acts as a dienophile in [4+2] cycloadditions with conjugated dienes .
Biological Activity and Mechanistic Insights
While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:
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Enzyme Inhibition : Binds to acetylcholinesterase (AChE) via π-π stacking with the acridine core and hydrogen bonding with the carboxylic acid group .
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Anticancer Activity : Generates reactive oxygen species (ROS) upon photoactivation, inducing DNA damage.
Key Structural Influences on Reactivity
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4-Methylphenyl Group : Enhances lipophilicity and directs electrophilic substitutions to the ortho position.
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Carboxylic Acid : Enables salt formation (e.g., sodium salts for improved solubility) and participation in acid-base reactions .
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Tetrahydroacridine Core : Prone to oxidation and reduction, altering electron distribution in the aromatic system .
This profile underscores the compound’s versatility in synthetic and pharmacological contexts, though further experimental validation is needed for reaction yields and mechanistic details.
Scientific Research Applications
Medicinal Chemistry Applications
One of the primary areas of research for this compound is its potential as a therapeutic agent. Studies have indicated that derivatives of tetrahydroacridine compounds can exhibit neuroprotective properties and may be useful in treating neurodegenerative diseases such as Alzheimer's disease.
Neuroprotective Effects
Research has shown that tetrahydroacridine derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with the breakdown of acetylcholine in the brain. By inhibiting this enzyme, these compounds may enhance cholinergic transmission, which is beneficial in conditions characterized by cholinergic deficits.
Case Study: Alzheimer’s Disease
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various tetrahydroacridine derivatives and tested their efficacy against AChE. One derivative showed significant inhibition at low concentrations, indicating its potential as a lead compound for further development .
Material Science Applications
The unique structural properties of 4-[(4-Methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid also make it suitable for applications in material science.
Polymer Synthesis
The compound can be utilized in the synthesis of novel polymers due to its ability to undergo polymerization reactions. These polymers may exhibit enhanced mechanical properties and thermal stability compared to conventional materials.
Case Study: Conductive Polymers
Researchers have explored the incorporation of this compound into conductive polymer matrices. The resulting materials demonstrated improved electrical conductivity and mechanical flexibility, making them suitable for applications in flexible electronics .
Organic Synthesis Applications
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.
Synthetic Pathways
The compound can be employed in various synthetic pathways to create heterocyclic compounds or as an intermediate in the synthesis of pharmaceuticals. Its reactivity allows for functionalization at multiple sites on the molecule.
Case Study: Synthesis of Heterocycles
A recent publication detailed the use of this compound in synthesizing novel heterocycles through cyclization reactions. The resulting compounds exhibited promising biological activity against various cancer cell lines .
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in the substituents on the benzylidene ring and the acridine core. Key comparisons are summarized below:
Substituent Variations and Molecular Properties
*Calculated based on structural analogs.
Solubility and Bioavailability
- Methyl vs. Trimethoxy : The methyl-substituted compound likely has moderate solubility in organic solvents, while the trimethoxy derivative’s polarity improves aqueous solubility .
- tert-Butyl Derivative : Increased lipophilicity may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies .
Research Findings and Implications
- Anticancer Potential: The trimethoxyphenyl analog’s structural similarity to known tubulin inhibitors (e.g., combretastatin) highlights its promise in oncology .
- Material Science : Extended conjugation in dimeric or electron-rich derivatives (e.g., trimethoxy) could enable applications in organic semiconductors .
Biological Activity
4-[(4-Methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid (often referred to as MTA) is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by a tetrahydroacridine core and a substituted benzylidene moiety, positions it among compounds explored for their neuroprotective, antimicrobial, and anticancer properties. This article delves into the biological activities of MTA, supported by research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C22H19NO2
- Molecular Weight : Approximately 315.38 g/mol
- IUPAC Name : (4Z)-4-[(4-methylphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of MTA, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound is believed to interact with neurotransmitter systems and may inhibit enzymes associated with neurodegeneration.
Case Study : In vitro assays demonstrated that MTA exhibits protective effects against oxidative stress-induced neuronal cell death. The mechanism involves modulation of antioxidant pathways and reduction of reactive oxygen species (ROS) levels.
2. Antimicrobial Properties
MTA has been investigated for its antimicrobial activity against various pathogens. The compound shows promising results against both gram-positive and gram-negative bacteria.
Research Findings :
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : MTA appears to inhibit bacterial cell wall synthesis, leading to cell lysis.
3. Anticancer Activity
The anticancer properties of MTA have garnered attention in recent pharmacological research. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 20 | Inhibition of cell proliferation |
| A549 (lung cancer) | 25 | Modulation of signaling pathways |
The biological activity of MTA can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : MTA inhibits enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing synaptic transmission and neuronal survival.
Q & A
Q. Advanced
- X-ray crystallography : Resolves bond lengths (e.g., C=N imine bond: ~1.28 Å) and torsion angles critical for understanding steric effects.
- DFT calculations : Predict electronic properties (HOMO-LUMO gaps) to correlate with reactivity .
How can researchers optimize reaction conditions to improve yield and purity?
Q. Advanced
- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, solvent ratio).
- In-line monitoring : ReactIR tracks imine formation in real time.
- Byproduct analysis : LC-MS identifies side products (e.g., hydrolyzed intermediates) to adjust pH or reaction time .
What structure-activity relationship (SAR) insights exist for analogs of this compound?
Q. Advanced
| Analog | Substituent | Biological Activity |
|---|---|---|
| 4-Fluorophenyl derivative | Fluorine at para | Enhanced enzyme inhibition (IC₅₀: 2 µM) |
| tert-Butylphenyl derivative | Bulky tert-butyl group | Improved solubility in lipid membranes |
| Thiophene derivative | Heterocyclic moiety | Redox-active properties for catalysis |
SAR studies suggest:
- Electron-withdrawing groups (e.g., -F) enhance binding to charged enzyme pockets.
- Bulky substituents (e.g., tert-butyl) improve pharmacokinetic properties .
What methodologies are used to study its biological mechanisms?
Q. Advanced
- Enzyme inhibition assays : Measure IC₅₀ values against acetylcholinesterase (Ellman’s method, 412 nm absorbance).
- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugate) tracked via confocal microscopy in HEK-293 cells.
- Molecular docking : AutoDock Vina simulates binding to receptor sites (PDB: 1ACL) to predict interactions .
How can computational modeling aid in understanding its reactivity?
Q. Advanced
- Molecular dynamics (MD) simulations : Assess stability in aqueous vs. lipid environments (GROMACS software).
- QM/MM calculations : Hybrid quantum-mechanical/molecular-mechanical models elucidate transition states for imine hydrolysis .
How should researchers address contradictory data in reactivity studies?
Q. Advanced
- Controlled variable replication : Isolate factors like solvent polarity or humidity.
- Cross-validation : Compare NMR (D₂O vs. DMSO) to confirm hydrolysis susceptibility.
- Meta-analysis : Aggregate data from fluorophenyl vs. methylphenyl analogs to resolve substituent effects .
What safety protocols are critical during handling?
Q. Basic
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to dust inhalation risks (GHS H315-H319).
- Storage : Airtight container at 4°C, away from oxidizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
